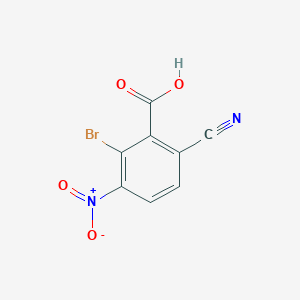
2',5'-Dichloro-3'-fluorophenacyl bromide
Descripción general
Descripción
2’,5’-Dichloro-3’-fluorophenacyl bromide is a chemical compound that belongs to the class of phenacyl bromides. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenacyl bromide structure. This compound is widely used in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
The synthesis of 2’,5’-Dichloro-3’-fluorophenacyl bromide typically involves the reaction of 2’,5’-dichloro-3’-fluoroacetophenone with bromine. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve the use of more efficient and scalable processes to produce the compound in larger quantities .
Análisis De Reacciones Químicas
2’,5’-Dichloro-3’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The reaction conditions can vary depending on the desired product, but they often involve moderate temperatures and atmospheric pressure.
Major Products: The major products formed from these reactions depend on the specific nucleophile used.
Aplicaciones Científicas De Investigación
2’,5’-Dichloro-3’-fluorophenacyl bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of various substituted phenacyl derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2’,5’-Dichloro-3’-fluorophenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
2’,5’-Dichloro-3’-fluorophenacyl bromide can be compared with other similar compounds such as:
2’,3’-Dichloro-5’-fluorophenacyl bromide: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.
2-Bromo-2′,6′-dichloro-3′-fluoroacetophenone: Another similar compound with slight variations in the substitution pattern.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Although not a phenacyl bromide, this compound shares some structural similarities and is used in similar applications
2’,5’-Dichloro-3’-fluorophenacyl bromide stands out due to its unique substitution pattern, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-bromo-1-(2,5-dichloro-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-7(13)5-1-4(10)2-6(12)8(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSCRXOWEIMHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1459792.png)












